molecular formula C12H10F3N3OS2 B2696357 N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide CAS No. 392301-70-1

N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B2696357
CAS RN: 392301-70-1
M. Wt: 333.35
InChI Key: KBLSZURVSFNDHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide” is a complex organic molecule that contains several functional groups, including a trifluoromethyl group, a phenyl ring, a thiadiazole ring, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiadiazole ring via a sulfur atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing nature of the trifluoromethyl group and the electrophilic character of the thiadiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including our compound of interest, have demonstrated antiviral potential. Specifically, N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has been investigated for its inhibitory effects against influenza A and CoxB3 viruses . The compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited promising activity with an IC50 value of 7.53 μmol/L. Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral effects against Coxsackie B4 virus.

H-Bond Catalysts

The 3,5-bis(trifluoromethyl)phenyl motif found in our compound is widely used in H-bond catalysts. These catalysts play a crucial role in promoting organic transformations and facilitating various chemical reactions .

Pharmaceutical and Agrochemical Ingredients

Trifluoromethylpyridines, a structural motif related to our compound, find applications in active pharmaceutical ingredients (APIs) and agrochemicals. These compounds contribute to the development of novel drugs and crop protection agents .

Future Directions

Given the presence of the trifluoromethyl group and the thiadiazole ring, this compound could be of interest in medicinal chemistry. Compounds with these features have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

properties

IUPAC Name

N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3OS2/c1-7(19)16-10-17-18-11(21-10)20-6-8-3-2-4-9(5-8)12(13,14)15/h2-5H,6H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLSZURVSFNDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.